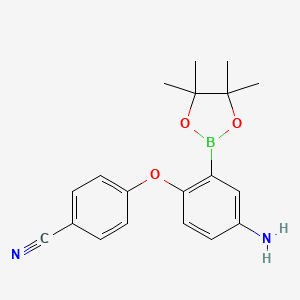![molecular formula C8H7NOS B13976748 4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)
4-Methoxythieno[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxythieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a thieno and pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a methoxy group at the fourth position of the thieno ring enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxythieno[3,2-c]pyridine typically involves the cyclization of suitable precursors. One common method includes the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired thienopyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxythieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thieno ring to a dihydrothieno derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothieno derivatives.
Substitution: Various substituted thienopyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methoxythieno[3,2-c]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their potential therapeutic effects against various diseases.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 4-Methoxythieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis . The compound may also interact with microbial enzymes, leading to the inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Thieno[2,3-b]pyridine: Another thienopyridine derivative with similar biological activities.
Thieno[3,4-b]thiophene: A related compound used in organic electronics.
Pyridine derivatives: Compounds like 2-methoxypyridine and 3-methoxypyridine share structural similarities but differ in their chemical properties and applications.
Uniqueness: 4-Methoxythieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and facilitates various chemical transformations, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H7NOS |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
4-methoxythieno[3,2-c]pyridine |
InChI |
InChI=1S/C8H7NOS/c1-10-8-6-3-5-11-7(6)2-4-9-8/h2-5H,1H3 |
Clé InChI |
BIGCZPHPWXTPFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC2=C1C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile](/img/structure/B13976710.png)
![6-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13976724.png)

![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)



